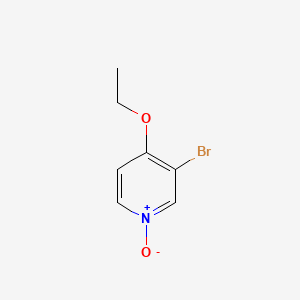

3-Bromo-4-ethoxypyridine 1-oxide

CAS No.: 17117-16-7

Cat. No.: VC8460940

Molecular Formula: C7H8BrNO2

Molecular Weight: 218.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17117-16-7 |

|---|---|

| Molecular Formula | C7H8BrNO2 |

| Molecular Weight | 218.05 g/mol |

| IUPAC Name | 3-bromo-4-ethoxy-1-oxidopyridin-1-ium |

| Standard InChI | InChI=1S/C7H8BrNO2/c1-2-11-7-3-4-9(10)5-6(7)8/h3-5H,2H2,1H3 |

| Standard InChI Key | AWRFCKJQVLLLKH-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=[N+](C=C1)[O-])Br |

| Canonical SMILES | CCOC1=C(C=[N+](C=C1)[O-])Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with bromine (C3), ethoxy (C4), and an N-oxide group. The planar aromatic system is polarized due to the electron-withdrawing N-oxide group, which enhances electrophilic substitution reactivity at specific positions. The SMILES notation (CCOC1=C(C=N+[O-])Br) and InChIKey (AWRFCKJQVLLLKH-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 3-bromo-4-ethoxy-1-oxidopyridin-1-ium |

| Molecular Formula | C₇H₈BrNO₂ |

| Molecular Weight | 218.05 g/mol |

| CAS Registry Number | 17117-16-7 |

| SMILES | CCOC1=C(C=N+[O-])Br |

| InChIKey | AWRFCKJQVLLLKH-UHFFFAOYSA-N |

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A plausible route involves:

-

Oxidation of 4-ethoxypyridine to the N-oxide using H₂O₂ in acetic acid (90% yield) .

-

Bromination at the 3-position via electrophilic substitution with Br₂ in a polar solvent (e.g., DCM), facilitated by the N-oxide’s directing effects.

This mirrors the synthesis of 3-bromo-4-methoxypyridine 1-oxide, where nitration and halogenation steps achieve regioselectivity . Modifying the etherification step (using ethanol instead of methanol) would yield the ethoxy derivative.

Table 2: Synthetic Steps and Yields (Hypothetical)

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Pyridine N-oxidation | H₂O₂, CH₃CO₂H, 60°C | 90% |

| 2 | Ethoxy group introduction | NaOEt, EtOH, reflux | 85% |

| 3 | Bromination | Br₂, DCM, 0°C→RT | 78% |

Industrial Production

Continuous flow reactors could optimize bromination by enhancing heat transfer and reducing side reactions. Purification via recrystallization (ethanol/water) or chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Reactivity and Applications

Chemical Reactivity

The N-oxide group activates the ring toward electrophilic substitution, while the ethoxy group exerts steric and electronic effects. Key reactions include:

-

Nucleophilic aromatic substitution at C3 (bromine displacement by amines or thiols).

-

Reduction of N-oxide to pyridine using PCl₃ or TiCl₃, enabling downstream functionalization .

Pharmaceutical Intermediates

Though direct applications are sparsely documented, structurally similar N-oxide derivatives are precursors to proton pump inhibitors (e.g., omeprazole) and kinase inhibitors. The ethoxy group may enhance metabolic stability compared to methoxy analogs .

Table 3: Comparison with Analogous Compounds

| Compound | Substituents | Key Application |

|---|---|---|

| 3-Bromo-4-ethoxypyridine 1-oxide | Br, OEt, N-oxide | Synthetic intermediate |

| 3-Bromo-4-methoxypyridine | Br, OMe | Agrochemical synthesis |

| 4-Chloropyridine 1-oxide | Cl, N-oxide | Pharmaceutical precursor |

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at ~1260 cm⁻¹ (N-O stretch) and ~1040 cm⁻¹ (C-O-C ether stretch) .

-

NMR (¹H): δ 1.4 (t, 3H, OCH₂CH₃), δ 4.1 (q, 2H, OCH₂), δ 7.2–8.3 (pyridine-H) .

-

Mass Spectrometry: Molecular ion at m/z 218 (M⁺), with fragments at m/z 199 (M⁺–Br) .

Patent Landscape

The WIPO Patentscope database lists patents referencing the InChIKey (AWRFCKJQVLLLKH-UHFFFAOYSA-N), indicating applications in organic electronics and medicinal chemistry . Specific claims remain confidential, but analogous patents highlight uses in ligand design and cross-coupling reactions .

Future Directions

-

Biological Screening: Evaluate antimicrobial/anticancer activity given the prevalence of halogenated N-oxides in drug discovery.

-

Catalytic Applications: Explore use in Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig) as a directing group.

-

Sustainability: Develop greener bromination methods (e.g., electrochemical or enzymatic).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume